(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid
Overview
Description
“(4-([1,1’-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid” is a chemical compound with the molecular formula C24H20BNO2 . It has a molecular weight of 365.2 g/mol . The compound is also known by several synonyms, including B-[4-([1,1’-Biphenyl]-4-ylphenylaMino)phenyl]boronic acid and [4-(N-(4-Phenylphenyl)anilino)phenyl]boronic acid .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C24H20BNO2/c27-25(28)21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18,27-28H . The Canonical SMILES for this compound is B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)(O)O .Chemical Reactions Analysis
Aminoboronic acids have demonstrated catalytic properties, enabling the hydrolysis and etherification of chlorohydrins . More recently, aminoboronic acids have effectively catalyzed direct amide formation . These catalysts can enable the kinetic resolution of racemic amines during the acylation process . Aminoboronic acids can also function as aldol catalysts, acting through in situ boronate enolate formation in water .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 5 . The topological polar surface area of the compound is 43.7 Ų . The compound has a complexity of 446 .Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Multifunctional Compounds : Compounds similar to (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid are studied for their potential as multifunctional compounds. They serve as synthetic intermediates and building blocks in sensing, protein manipulation, therapeutics, biological labelling, and separation. For instance, derivatives with aminophosphonic acid groups introduced into a boronic acid structure are of particular interest for their new application opportunities (Zhang et al., 2017).
Crystal Structure Analysis : The crystal structure of related boronic acid derivatives has been determined, providing insights into their potential applications in the synthesis of biologically active compounds and their use in various chemical reactions like Suzuki cross-coupling reactions (Das et al., 2003).
Biological and Biomedical Applications
Anticancer Applications : Certain boronic acid compounds containing di-Schiff groups have been investigated for their therapeutic effects on endometrial cancer cells. These studies reveal the potential of boronic acid derivatives in cancer treatment (Salih, 2019).
Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles have shown promise as antiviral inhibitors, particularly against the Hepatitis C virus. This demonstrates the potential of boronic acid derivatives in developing new therapeutic strategies for blocking viral entry (Khanal et al., 2013).
Sensing and Detection
Fluorescence Probes : Some derivatives of boronic acids are used in the development of fluorescence probes. For example, a probe derived from (4-(diphenylamino)phenyl)boronic acid showed high selectivity and sensitivity toward homocysteine, a biologically significant amino acid, in living cells (Chu et al., 2019).
Carbohydrate Recognition : Boronic acid derivatives have been employed in the development of sensors for carbohydrates. For instance, monoboronic acids and diboronic acids have been synthesized and used in fluorescence tests for d-fructose detection (Zhang et al., 2014).
Future Directions
properties
IUPAC Name |
[4-(N-(4-phenylphenyl)anilino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BNO2/c27-25(28)21-13-17-24(18-14-21)26(22-9-5-2-6-10-22)23-15-11-20(12-16-23)19-7-3-1-4-8-19/h1-18,27-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOYDHJVGOATFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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